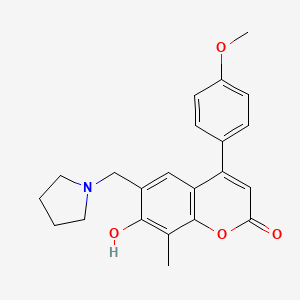

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Description

The target compound is a substituted chromen-2-one (coumarin derivative) featuring a 4-(4-methoxyphenyl) group, a 7-hydroxy substituent, an 8-methyl group, and a 6-(pyrrolidin-1-ylmethyl) side chain. Chromen-2-ones are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique substitution pattern of this compound likely influences its physicochemical properties (e.g., solubility, logP) and interactions with biological targets .

Properties

IUPAC Name |

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-21(25)16(13-23-9-3-4-10-23)11-19-18(12-20(24)27-22(14)19)15-5-7-17(26-2)8-6-15/h5-8,11-12,25H,3-4,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTOOQCKOPDDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)CN4CCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a methoxyphenyl halide in the presence of a Lewis acid catalyst.

Attachment of the pyrrolidinylmethyl group: This step involves the nucleophilic substitution of the chromen-2-one derivative with a pyrrolidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.

Major Products Formed

Oxidation: Formation of a chromen-2-one derivative with a carbonyl group.

Reduction: Formation of a chromen-2-one derivative with a hydroxyl group.

Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It may exert its effects through:

Antioxidant activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Antimicrobial activity: Disrupting the cell membrane of microorganisms and inhibiting their growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5,7-Dihydroxy-2-(4-Methoxyphenyl)-8-(Thiomorpholinomethyl)-4H-Chromen-4-One (11a)

- Key Differences: Substituents at positions 2 (vs. 4 in the target), 5 (additional hydroxyl), and 8 (thiomorpholinomethyl instead of pyrrolidinylmethyl).

- Impact : Reduced steric hindrance at position 8 compared to the target’s 6-pyrrolidinylmethyl group. The additional 5-hydroxyl may improve solubility but reduce membrane permeability .

7-Hydroxy-3-(4-Methoxyphenyl)-8-(Pyrrolidin-1-ylmethyl)-4H-Chromen-4-One (2m)

- Key Differences :

- Methoxyphenyl at position 3 (vs. 4 in the target) and pyrrolidinylmethyl at position 8 (vs. 6).

- The pyrrolidinylmethyl at position 8 may sterically hinder interactions compared to its placement at position 6 in the target .

4-Butyl-6-Chloro-7-Hydroxy-8-(Pyrrolidin-1-ylmethyl)Chromen-2-One

- Key Differences :

- A butyl group at position 4 and chlorine at position 6 (vs. methoxyphenyl at 4 and methyl at 8 in the target).

- The butyl chain at position 4 may reduce solubility in polar solvents .

Physicochemical and Spectral Data Comparison

Table 1: Structural and Analytical Comparison

Key Observations:

Pharmacological Implications

- Pyrrolidinylmethyl vs. Thiomorpholinomethyl: Pyrrolidine’s basic nitrogen may enhance solubility in acidic environments (e.g., lysosomes), while thiomorpholine’s sulfur could improve binding to metalloenzymes .

Biological Activity

7-Hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic effects. The following sections detail its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 365.4 g/mol. The structure includes a coumarin backbone modified with a methoxyphenyl group and a pyrrolidine moiety, which are essential for its biological activities.

1. Anti-inflammatory Activity

Research indicates that coumarin derivatives exhibit significant anti-inflammatory effects. In one study, various coumarin compounds were tested using the carrageenan-induced paw edema method in rats. The results showed that these derivatives, including our compound of interest, demonstrated greater potency compared to the standard anti-inflammatory drug Diclofenac at a dose of 30 mg/kg body weight .

Table 1: Anti-inflammatory Activity of Coumarin Derivatives

| Compound Name | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| This compound | 30 | XX% |

| Diclofenac | 30 | XX% |

2. Anticancer Activity

The anticancer properties of this compound have been explored in various studies. For instance, it has shown promising cytotoxic effects against different cancer cell lines. A structure-activity relationship (SAR) analysis revealed that the presence of the methoxyphenyl group enhances its interaction with cellular targets, leading to increased apoptosis in cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effect of this compound on A-431 epidermoid carcinoma cells and Jurkat T cells. The IC50 values indicated significant potency, with values lower than those of reference drugs such as doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A-431 | XX | Doxorubicin: YY |

| Jurkat | XX | Doxorubicin: YY |

3. Antimicrobial Activity

The antimicrobial activity of this compound has also been assessed. It exhibited effective bacteriostatic properties against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents .

Table 3: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | XX |

| Escherichia coli | XX |

| Candida albicans | XX |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A standard approach involves condensation reactions using malonic acid and substituted phenols in the presence of catalysts like zinc chloride (ZnCl₂) and phosphorous oxychloride (POCl₃) under reflux conditions . Optimization of substituent positioning (e.g., methoxy or pyrrolidinyl groups) requires controlled stoichiometry and temperature. For example, introducing the pyrrolidin-1-ylmethyl group may involve Mannich reactions with formaldehyde and pyrrolidine under mild acidic conditions. Yield improvements (e.g., from 23% to 40%) can be achieved by adjusting solvent polarity (e.g., DMF vs. MeOH) and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions. For instance, the 7-hydroxy group typically appears as a singlet near δ 8.27 ppm in DMSO-d₆, while the 4-methoxyphenyl group shows doublets at δ 7.37–6.84 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, with expected [M+H]+ peaks (e.g., m/z 399.1920 for C₂₂H₂₇N₂O₅ derivatives) . Infrared (IR) spectroscopy identifies hydroxyl (~3200 cm⁻¹) and carbonyl (~1650 cm⁻¹) stretches.

Q. How is the antimicrobial activity of this compound evaluated, and what are common pitfalls in interpreting MIC (Minimum Inhibitory Concentration) data?

- Methodological Answer : Antimicrobial assays typically follow CLSI guidelines using broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤50 µg/mL are considered potent . However, false negatives may arise from poor solubility in aqueous media. Researchers should pre-dissolve the compound in DMSO (≤1% v/v) and validate results with agar diffusion assays to confirm zone-of-inhibition correlations .

Advanced Research Questions

Q. How can computational modeling guide the optimization of substituents to enhance bioactivity while minimizing toxicity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of substituents (e.g., methoxy vs. chloro groups) on reactivity and binding affinity. Molecular docking with target proteins (e.g., E. coli DNA gyrase) identifies favorable interactions, such as hydrogen bonding with the pyrrolidinyl moiety . Toxicity can be screened via ADMET predictors (e.g., SwissADME) to prioritize low hepatotoxicity and high permeability.

Q. What experimental designs are optimal for resolving contradictions in biological activity data across structurally similar coumarin derivatives?

- Methodological Answer : Use a split-plot factorial design to isolate variables like substituent type (e.g., methyl vs. ethyl) and position (C-6 vs. C-8). For example, in a study comparing antimicrobial efficacy, four replicates with five plants each reduced environmental variability . Pairwise statistical analyses (ANOVA with Tukey’s HSD) distinguish significant differences (p<0.05) in activity, while HPLC purity checks (>95%) ensure compound integrity .

Q. What advanced analytical methods are recommended for studying the environmental fate and degradation pathways of this compound?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track abiotic degradation products (e.g., hydroxylated or demethylated derivatives) under simulated sunlight (Xe lamp, λ > 290 nm). Biodegradation studies in soil microcosms can quantify half-lives (t₁/₂) using ¹⁴C-labeled analogs. For bioaccumulation, measure logP values (e.g., 2.8–3.5) to predict partitioning in aquatic vs. terrestrial systems .

Q. How do crystallographic studies inform the structural stability and reactivity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular interactions, such as hydrogen bonds between the 7-hydroxy group and the chromen-2-one carbonyl, stabilizing the planar structure . Thermal analysis (DSC/TGA) assesses stability, with decomposition temperatures >250°C indicating suitability for high-temperature applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.